molecular formula C9H17NO3 B11754160 Ethyl 3-(dimethylamino)-2-ethoxyacrylate

Ethyl 3-(dimethylamino)-2-ethoxyacrylate

Cat. No.: B11754160
M. Wt: 187.24 g/mol
InChI Key: KFSLSVXIYPPNDQ-FPLPWBNLSA-N
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Description

Ethyl 3-(dimethylamino)-2-ethoxyacrylate is an organic compound with the molecular formula C9H17NO3. It is a versatile intermediate used in various chemical syntheses, particularly in the fields of pharmaceuticals, agrochemicals, and dyestuffs. This compound is known for its reactivity due to the presence of both an ester and an amino group, making it a valuable building block in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(dimethylamino)-2-ethoxyacrylate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with dimethylamine under basic conditions. The reaction typically proceeds as follows:

    Reactants: Ethyl cyanoacetate and dimethylamine.

    Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate.

    Procedure: The reactants are mixed and heated to reflux, allowing the reaction to proceed to completion.

    Product Isolation: The product is then isolated by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(dimethylamino)-2-ethoxyacrylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form β-amino carbonyl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Ester Hydrolysis: Acidic or basic aqueous solutions, typically using hydrochloric acid or sodium hydroxide.

    Condensation Reactions: Aldehydes or ketones in the presence of a catalyst such as piperidine or pyridine.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted amines.

    Ester Hydrolysis: Production of ethyl alcohol and the corresponding carboxylic acid.

    Condensation Reactions: Formation of β-amino carbonyl compounds.

Scientific Research Applications

Ethyl 3-(dimethylamino)-2-ethoxyacrylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for various biochemical studies.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(dimethylamino)-2-ethoxyacrylate involves its reactivity with nucleophiles and electrophiles. The amino group can act as a nucleophile, attacking electrophilic centers in other molecules, while the ester group can undergo hydrolysis or transesterification reactions. These interactions enable the compound to participate in a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Ethyl 3-(dimethylamino)-2-ethoxyacrylate can be compared with other similar compounds such as:

    Ethyl 3-(dimethylamino)acrylate: Lacks the ethoxy group, resulting in different reactivity and applications.

    Ethyl 2-(dimethylamino)acrylate: Similar structure but with variations in the position of functional groups.

    Dimethylaminoethyl methacrylate: Contains a methacrylate group, leading to different polymerization properties.

These compounds share some reactivity patterns but differ in their specific applications and chemical behavior, highlighting the unique properties of this compound.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

ethyl (Z)-3-(dimethylamino)-2-ethoxyprop-2-enoate

InChI

InChI=1S/C9H17NO3/c1-5-12-8(7-10(3)4)9(11)13-6-2/h7H,5-6H2,1-4H3/b8-7-

InChI Key

KFSLSVXIYPPNDQ-FPLPWBNLSA-N

Isomeric SMILES

CCO/C(=C\N(C)C)/C(=O)OCC

Canonical SMILES

CCOC(=CN(C)C)C(=O)OCC

Origin of Product

United States

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